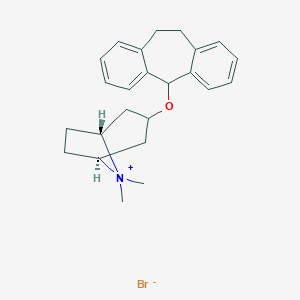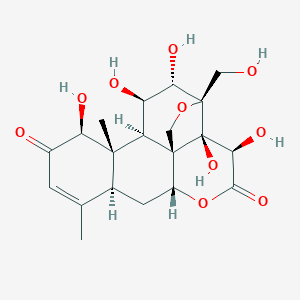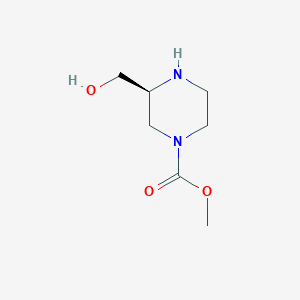
Deptropine methobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deptropine methobromide is a quaternary ammonium compound that belongs to the class of anticholinergic agents. It is used as a research tool to study the effects of acetylcholine on various physiological and biochemical processes.
Mecanismo De Acción
Deptropine methobromide acts as a competitive antagonist of acetylcholine at muscarinic receptors. It blocks the binding of acetylcholine to the receptor and prevents the activation of downstream signaling pathways. This leads to a decrease in the physiological effects of acetylcholine, such as smooth muscle contraction, glandular secretion, and cardiovascular regulation.
Efectos Bioquímicos Y Fisiológicos
Deptropine methobromide has a range of biochemical and physiological effects, depending on the specific system being studied. In the nervous system, it can cause a decrease in the release of neurotransmitters and a decrease in the excitability of neurons. In the cardiovascular system, it can cause a decrease in heart rate and blood pressure. In the digestive system, it can cause a decrease in the secretion of gastric acid and an increase in the motility of the intestine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Deptropine methobromide is a useful research tool due to its specificity for muscarinic receptors and its ability to block the effects of acetylcholine. However, it has some limitations in terms of its selectivity and potency. It can also have off-target effects on other receptor systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on Deptropine methobromide. One area of interest is the development of more selective and potent muscarinic receptor antagonists. Another area of interest is the investigation of the effects of acetylcholine on different subtypes of muscarinic receptors and their downstream signaling pathways. Finally, there is a need for more studies on the physiological and pathological roles of acetylcholine in different organ systems, which could lead to the development of new therapeutic strategies for various diseases.
Métodos De Síntesis
Deptropine methobromide can be synthesized by reacting tropine with methyliodide in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain the final product. The chemical structure of Deptropine methobromide is shown below:
Aplicaciones Científicas De Investigación
Deptropine methobromide is widely used as a research tool in various fields of biology and pharmacology. It is commonly used to study the effects of acetylcholine on the nervous system, cardiovascular system, and smooth muscle. It is also used to investigate the role of acetylcholine in the regulation of glandular secretion and the digestive system.
Propiedades
Número CAS |
10139-98-7 |
|---|---|
Nombre del producto |
Deptropine methobromide |
Fórmula molecular |
C24H30NO.Br |
Peso molecular |
428.4 g/mol |
Nombre IUPAC |
(1R,5S)-8,8-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyloxy)-8-azoniabicyclo[3.2.1]octane;bromide |
InChI |
InChI=1S/C24H30NO.BrH/c1-25(2)19-13-14-20(25)16-21(15-19)26-24-22-9-5-3-7-17(22)11-12-18-8-4-6-10-23(18)24;/h3-10,19-21,24H,11-16H2,1-2H3;1H/q+1;/p-1/t19-,20+,21?; |
Clave InChI |
QGWFPTKLAJPIMN-ILOBMFFHSA-M |
SMILES isomérico |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)OC3C4=CC=CC=C4CCC5=CC=CC=C35)C.[Br-] |
Sinónimos |
deptropine methobromide deptropine methobromide methiodide N-methyldeptropine bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)



![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)




